Methyl 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate
Description
This compound belongs to the thieno[2,3-b]pyridine class, a heterocyclic scaffold known for diverse pharmacological activities. The structure features:
- Thieno[2,3-b]pyridine core: Fused thiophene and pyridine rings.
- Substituents: 3-Amino group at position 2. 3,4-Dimethoxyphenyl at position 4 (electron-donating methoxy groups). 4-Methylphenyl (p-tolyl) at position 4. Methyl carboxylate at position 2.
Synthesis typically involves multi-step reactions, such as condensation of cyanoacetamide derivatives with α-haloketones or chloroacetonitrile under basic conditions (e.g., sodium acetate in ethanol) . The methyl carboxylate group enhances solubility and bioavailability compared to carboxamide analogs .
Properties
IUPAC Name |
methyl 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-13-5-7-14(8-6-13)17-12-16(15-9-10-18(28-2)19(11-15)29-3)20-21(25)22(24(27)30-4)31-23(20)26-17/h5-12H,25H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJHOLXREPEIPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC(=C(C=C4)OC)OC)C(=C(S3)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the field of oncology and as a potential therapeutic agent. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the thieno[2,3-b]pyridine class, which is known for its wide range of biological properties. The structural formula can be represented as follows:
This structure includes a thieno[2,3-b]pyridine core substituted with various functional groups that enhance its biological activity.
Synthesis
Recent studies have focused on synthesizing various derivatives of thieno[2,3-b]pyridine to explore their pharmacological potential. For example, a study highlighted the synthesis of methyl 3-(hetero)arylthieno[3,2-b]pyridine derivatives through Suzuki-Miyaura coupling methods. These derivatives were evaluated for their antitumor potential in triple-negative breast cancer (TNBC) cell lines, demonstrating promising results .
Antitumor Activity
The primary focus of research on this compound has been its antitumor activity. In vitro studies using the MDA-MB-231 and MDA-MB-468 TNBC cell lines showed that this compound inhibited cell growth effectively. The GI50 concentration was determined to be approximately 13 μM , leading to a significant reduction in viable cell counts and alterations in cell cycle distribution—specifically an increase in cells at the G0/G1 phase and a decrease in those in the S phase .
The mechanism through which this compound exerts its antitumor effects appears to involve interference with cellular proliferation pathways. Flow cytometry analyses indicated that treatment with the compound altered the cell cycle profile of TNBC cells, suggesting a potential mechanism involving apoptosis or cell cycle arrest .
Other Biological Activities
Beyond antitumor properties, thieno[2,3-b]pyridine derivatives have been reported to exhibit a variety of biological activities including:
- Antibacterial : Some derivatives have shown efficacy against various bacterial strains.
- Antiviral : Certain compounds within this class have demonstrated antiviral properties.
- Anti-inflammatory : Research indicates potential applications in treating inflammatory conditions such as arthritis .
Case Studies and Research Findings
- In Vivo Studies : An in ovo chick chorioallantoic membrane (CAM) model was utilized to assess the tumor growth inhibition capacity of the compound. Results indicated a notable reduction in tumor size when treated with this compound compared to control groups .
- Structure-Activity Relationship (SAR) : Ongoing SAR studies aim to identify specific structural modifications that enhance biological activity while minimizing toxicity. This approach is crucial for developing more effective therapeutic agents based on thieno[2,3-b]pyridine scaffolds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
a) Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate (CAS 612514-60-0)
- Key Difference : Ethyl ester (vs. methyl ester) at position 2.
- Molecular weight: 312.4 g/mol .
b) Methyl 3-amino-4-(2-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxylate (CAS 313365-10-5)
- Key Difference : 2-Methoxyphenyl (vs. 3,4-dimethoxyphenyl) at position 4 and phenyl (vs. p-tolyl) at position 5.
c) Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate
Functional Group Modifications
a) Carboxamide Analogs
- Example: 3-Amino-4-(3,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide (CAS 443740-34-9).
- Key Difference : Carboxamide (vs. carboxylate) at position 2.
- Impact: Carboxamides often exhibit higher metabolic stability but lower solubility.
b) Trifluoromethyl-Substituted Derivatives
- Example: Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate (CAS 299165-10-9).
- Key Difference : Trifluoromethyl (CF₃) at position 4 (vs. 3,4-dimethoxyphenyl).
- Impact : CF₃ is strongly electron-withdrawing, altering electronic properties and enhancing resistance to oxidative metabolism .
Research Findings and Implications
- Synthetic Flexibility: The thieno[2,3-b]pyridine core allows modular substitution, enabling tuning of electronic and steric properties .
- Methoxy Groups : 3,4-Dimethoxyphenyl in the target compound may enhance binding to aromatic receptors (e.g., kinase inhibitors) via π-π stacking .
- Carboxylate vs. Carboxamide : Methyl carboxylates offer better aqueous solubility, making them preferable for oral administration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
